molecular formula C10H13NO B015000 (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 63006-93-9

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No. B015000
CAS RN: 63006-93-9
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” involves various strategies, including electrochemical methods and multi-component reactions. An electrocatalytic protocol allows for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, utilizing methanol as a C1 source in a cyclization reaction with 2-aminobenzamides without the need for metal catalysts or external oxidants (Liu, Xu, & Wei, 2021). Additionally, a novel one-pot sequential four-component strategy has been developed for synthesizing tetrahydroquinazolines, demonstrating the utility of methanol in facilitating these reactions without a catalyst (Shaabani et al., 2013).

Molecular Structure Analysis

The molecular structure of derivatives closely related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These analyses reveal the complex conformational behavior and structural characteristics of these molecules, highlighting the role of substituents in influencing molecular geometry and reactivity.

Chemical Reactions and Properties

Chemical transformations involving “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” derivatives showcase a wide array of reactions, including cycloadditions, nucleophilic substitutions, and electroorganic reactions. For instance, the electroorganic chemistry approach has been utilized to generate iminium ions from N,N-dimethylaniline in methanol, leading to versatile synthetic methods for tetrahydroquinolines and julolidines (Shono et al., 1982). These reactions underscore the compound’s utility as a reactive intermediate in organic synthesis.

Scientific Research Applications

  • Catalytic Reactions : Methanol, a solvent, was found to effectively stabilize the iminium ion in an aerobic copper-catalyzed oxidative coupling reaction with N-phenyl tetrahydroisoquinoline, demonstrating its utility in catalytic processes (Boess et al., 2011).

  • Pharmaceutical Research : Substituted 1,2,3,4-tetrahydroisoquinolines have been identified as potential pharmaceutical agents due to their biological properties, including antitumor and antimicrobial activities (Redda et al., 2010).

  • Organic Synthesis : In organic chemistry, tetrahydroisoquinolines have been utilized in reactions such as tandem piperidine ring enlargement with activated alkynes to produce tetrahydrobenzo[d]azocines (Voskressensky et al., 2007).

  • Enzymatic Resolution : The compound has been involved in continuous-flow enzymatic resolution strategies, such as in the synthesis of calycotomine enantiomers (Schönstein et al., 2013).

  • Lipophilicity Studies : The lipophilicity of amide derivatives of α-(1,2,3,4-tetrahydroisoquinolin-2-yl)-γ-hydroxybutyric acid was studied, with findings indicating that the rigid tetrahydroisoquinoline substituent in the β2-position results in reduced lipophilicity and reduced or loss of anticonvulsant activity (Więckowski et al., 2007).

  • Alkaloid Derivatives Studies : The Pictet-Spengler reaction forms 1,2,3,4-tetrahydroisoquinolines, which are alkaloid derivatives of dopamine, in both plants and animals (Yamanaka et al., 1970).

Safety And Hazards

The safety information provided indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)2.


Future Directions

The future directions for “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” are not explicitly mentioned in the search results. However, given its chemical structure and properties, it could potentially be used in the development of new synthetic methods or as a building block in the synthesis of complex molecules.


Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
SK Chakka, MG McKay, T Govender… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C18H21NO3·2.33H2O, is the fourth reported member in a series of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives used in catalysis as …
Number of citations: 13 scripts.iucr.org
S Aubry, S Pellet‐Rostaing, M Lemaire - 2007 - Wiley Online Library
Synthetic investigations of 1,3‐dichloro‐5,6‐dicyanobenzoquinone‐mediated benzylic oxidation is reported for the synthesis of natural alkaloid analogues. Extensive explorations of the …
SK Chakka, PG Andersson, GEM Maguire, HG Kruger… - 2010 - Wiley Online Library
Tetrahydroisoquinoline (TIQ) derivatives exhibit good biological activity. However, utilization of TIQ compounds in asymmetric catalysis is limited. This paper presents a series of TIQ …
Y Yang, Y Gao, S Chen, J Guo, Y Hu - Archiv der Pharmazie, 2023 - Wiley Online Library
A series of tetrahydroisoquinoline derivatives were prepared and their antitumor activity was studied against several human carcinoma cell lines, including Ketr3, BEL‐7402, BGC‐823, …
MP Chelopo, SA Pawar, MK Sokhela… - European journal of …, 2013 - Elsevier
Ruthenium complexes offer potential reduced toxicity compared to current platinum anticancer drugs. 1,2,3,4-tetrahydrisoquinoline amino alcohol ligands were synthesised, …
M Sabat, LF Raveglia, L Aldegheri, A Barilli… - Bioorganic & Medicinal …, 2022 - Elsevier
This publication details the discovery of a series of selective transient receptor potential cation channel subfamily M member 5 (TRPM5) agonists culminating with the identification of the …
G Song, X Zhu, J Li, D Hu, D Zhao, Y Liao, J Lin… - Bioorganic & Medicinal …, 2017 - Elsevier
Improvement of subtype selectivity of an inhibitor’s binding activity using the conformational restriction approach has become an effective strategy in drug discovery. In this study, we …
T Ramanivas, B Sushma, VL Nayak, KC Shekar… - European Journal of …, 2015 - Elsevier
A series of fifteen chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have been synthesized and their antiproliferative properties have been studied. The in vitro screening was …
O Koepler, S Laschat, A Baro, P Fischer… - European Journal of …, 2004 - Wiley Online Library
3‐Disubstituted tetrahydro‐oxazolo‐isoquinolinones 19a,b were obtained from phenylalanine in seven steps and 42% overall yield by Katritzky’s benzotriazole method. The tricyclic …
SW Smith, V Jammalamadaka, D Borkin… - ACS Medicinal …, 2018 - ACS Publications
Antibody–drug conjugates (ADCs) represent an important class of emerging cancer therapeutics. Recent ADC development efforts highlighted the use of pyrrolobenzodiazepine (PBD) …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk

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